molecular formula C12H14N6O3 B3840244 2-hydrazinyl-N-(4-methoxyphenyl)-6-methyl-5-nitropyrimidin-4-amine

2-hydrazinyl-N-(4-methoxyphenyl)-6-methyl-5-nitropyrimidin-4-amine

Cat. No.: B3840244
M. Wt: 290.28 g/mol
InChI Key: DMUBBAGWJVZYLF-UHFFFAOYSA-N
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Description

2-hydrazinyl-N-(4-methoxyphenyl)-6-methyl-5-nitropyrimidin-4-amine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazinyl group, a methoxyphenyl group, a methyl group, and a nitropyrimidinyl group. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

The synthesis of 2-hydrazinyl-N-(4-methoxyphenyl)-6-methyl-5-nitropyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This step involves the condensation of appropriate aldehydes or ketones with urea or thiourea to form the pyrimidine ring.

    Introduction of the nitro group: The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.

    Substitution reactions: The methoxyphenyl and methyl groups can be introduced through substitution reactions using appropriate reagents.

    Hydrazinyl group introduction: The hydrazinyl group can be introduced through hydrazinolysis reactions using hydrazine or its derivatives.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

2-hydrazinyl-N-(4-methoxyphenyl)-6-methyl-5-nitropyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and specific temperature and pressure conditions to facilitate the reactions.

Scientific Research Applications

2-hydrazinyl-N-(4-methoxyphenyl)-6-methyl-5-nitropyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicine: The compound could be investigated for its potential therapeutic properties, including antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: It may be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-hydrazinyl-N-(4-methoxyphenyl)-6-methyl-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The nitro group may also participate in redox reactions, contributing to the compound’s biological activity. The overall mechanism of action depends on the specific context and application of the compound.

Comparison with Similar Compounds

2-hydrazinyl-N-(4-methoxyphenyl)-6-methyl-5-nitropyrimidin-4-amine can be compared with other similar compounds, such as:

    2-hydrazinyl-N-(4-methoxyphenyl)-2-oxoacetamide: This compound has a similar hydrazinyl and methoxyphenyl group but differs in the presence of an oxoacetamide group instead of the nitropyrimidinyl group.

    N-(4-methoxyphenyl)-N’-aminooxamide: This compound also contains a methoxyphenyl group and an aminooxamide group, but lacks the nitropyrimidinyl and methyl groups.

Properties

IUPAC Name

2-hydrazinyl-N-(4-methoxyphenyl)-6-methyl-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O3/c1-7-10(18(19)20)11(16-12(14-7)17-13)15-8-3-5-9(21-2)6-4-8/h3-6H,13H2,1-2H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUBBAGWJVZYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NN)NC2=CC=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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